BQU57 - 1637739-82-2

BQU57

Catalog Number: EVT-263735
CAS Number: 1637739-82-2
Molecular Formula: C16H13F3N4O
Molecular Weight: 334.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as BQU57, is a small molecule inhibitor with demonstrated activity against the GTPase Ral. It has been identified as a potential therapeutic agent for the treatment of various cancers, particularly triple-negative breast cancer (TNBC). Research suggests that BQU57 inhibits tumor growth and metastasis by disrupting the RalA signaling pathway.

Paclitaxel

Relevance: Research on BQU57, a small molecule Ral inhibitor, has shown a synergistic effect when used in combination with paclitaxel in treating triple-negative breast cancer (TNBC) cells. [] This suggests that targeting both Ral GTPases and microtubules could be a promising therapeutic strategy for TNBC.

Source and Classification

BQU57 is classified as a small molecule inhibitor and is derived from the modification of previously identified compounds, specifically RBC8. It has been shown to exhibit high selectivity for Ral proteins over other GTPases such as Ras and RhoA. The compound has been evaluated for its effectiveness in various preclinical models, demonstrating significant anti-tumor activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of BQU57 involves several steps that include the modification of precursor compounds to enhance its binding affinity and selectivity towards Ral proteins. The synthetic pathway was detailed in supplementary materials accompanying research publications, which outline the chemical reactions and purification techniques used to obtain BQU57 in a pure form suitable for biological testing .

Key steps in the synthesis include:

  • Chemical Modification: Altering functional groups on the RBC8 scaffold to improve solubility and binding characteristics.
  • Purification Techniques: Utilizing chromatography methods to isolate BQU57 from reaction mixtures.
Molecular Structure Analysis

Structure and Data

BQU57's molecular structure has been elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular modeling. Although a crystal structure for RalB-GDP was not available, homology modeling based on RalA-GDP provided insights into the binding interactions. The compound exhibits specific interactions with residues in the switch-II region and helix α2 of RalB, which are crucial for its activity .

The molecular formula for BQU57 is C15_{15}H17_{17}N3_{3}O, with a molecular weight of approximately 253.31 g/mol. Its structural features include:

  • Functional Groups: Amine and aromatic moieties that facilitate binding.
  • Binding Site: Allosteric site on RalB where significant chemical shift changes were observed during NMR analysis.
Chemical Reactions Analysis

Reactions and Technical Details

BQU57 primarily acts by inhibiting the interaction between Ral proteins and their downstream effectors. This inhibition disrupts signaling pathways that promote cancer cell growth and survival. In vitro studies have shown that BQU57 effectively reduces cell viability in Ral-dependent cancer cell lines by inducing apoptosis and inhibiting anchorage-independent growth .

Key reactions include:

  • Inhibition of RalBP1 Binding: BQU57 prevents the binding of Ral to its effector protein, thereby blocking downstream signaling pathways.
  • Cellular Uptake: Studies indicate that BQU57 is readily taken up by cancer cells, enhancing its therapeutic efficacy.
Mechanism of Action

Process and Data

The mechanism of action for BQU57 involves its selective binding to the GDP-bound form of RalB, leading to allosteric modulation of the protein's activity. Upon binding, BQU57 stabilizes the inactive form of RalB, preventing it from interacting with downstream effectors like RalBP1. This results in decreased signaling through pathways that promote tumor growth and metastasis .

Quantitative analyses have shown that:

  • IC50 Values: The half-maximal inhibitory concentration (IC50) for BQU57 is approximately 2.0 μM in H2122 cells and 1.3 μM in H358 cells, indicating potent inhibitory effects against these cell lines .
  • Selectivity: BQU57 demonstrates significant selectivity for Ral proteins compared to other GTPases.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BQU57 exhibits several important physical and chemical properties:

  • Solubility: The compound shows good solubility in organic solvents but limited water solubility, which can affect its bioavailability.
  • Stability: Thermal stability assessments indicate that BQU57 maintains integrity under physiological conditions.
  • Spectroscopic Properties: Characterization through NMR reveals distinct peaks corresponding to different functional groups within the compound.
Applications

Scientific Uses

BQU57 has multiple applications in scientific research, particularly in cancer biology:

  • Cancer Therapeutics: As an inhibitor of RalA and RalB, BQU57 is being explored as a potential therapeutic agent for treating various cancers, including triple-negative breast cancer.
  • Research Tool: Its ability to selectively inhibit Ral proteins makes it a valuable tool for studying Ral-dependent signaling pathways in cellular models.
Introduction to BQU57: Discovery and Chemical Profile

Historical Context of Ral GTPase Inhibitors in Cancer Research

The Ras signaling pathway represents one of the most frequently dysregulated oncogenic networks in human cancers, with approximately one-third of tumors harboring activating RAS mutations. While extensive efforts focused on developing inhibitors targeting the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, the Ral GTPase effector arm remained largely unexplored therapeutically until recently. RalA and RalB GTPases function as critical downstream effectors of Ras that regulate diverse cellular processes including vesicle trafficking, cell motility, and anchorage-independent growth—properties essential for tumor progression and metastasis [1] [6].

Ral activation contributes significantly to the malignant phenotype in pancreatic, bladder, colon, prostate, lung, and triple-negative breast cancers. Despite compelling evidence of their oncogenic role, Ral GTPases presented unique challenges for targeted inhibition. Their high affinity for GTP/GDP (picomolar range) and the millimolar concentrations of these nucleotides in the cytoplasm rendered conventional nucleotide-competitive approaches impractical. Furthermore, the highly conserved nature of the nucleotide-binding pocket across the Ras superfamily posed significant selectivity challenges. The discovery of BQU57 addressed these limitations through a novel allosteric mechanism, representing the first successful pharmacological inhibition of Ral GTPases with demonstrated antitumor efficacy [5] [6].

Structural Identification and Synthesis Pathways of BQU57

BQU57 (chemical name: 6-amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) emerged from a sophisticated structure-based drug discovery campaign. Initial virtual screening of 500,000 compounds targeted a novel allosteric site on the GDP-bound form of RalA, identified through comparative analysis of RalA crystal structures (PDB codes: 2BOV, 1ZC4, 1UAD). This binding pocket, adjacent to but distinct from the guanine nucleotide binding site, demonstrated significant conformational variability between active and inactive Ral states. The pocket volume measured 175 ų in RalA-GDP versus only 116-155 ų in GTP-bound complexes with effectors, suggesting its potential as a selectivity filter for the inactive conformation [1] [5] [6].

Chemical Structure and PropertiesBQU57 features a dihydropyranopyrazole core structure with key substituents enabling optimal interaction with the allosteric pocket:

  • A bicyclic pyranopyrazole scaffold providing structural rigidity
  • An electron-deficient trifluoromethyl phenyl group enhancing hydrophobic interactions
  • An amino group and nitrile moiety forming hydrogen bonds with Ral residues
  • Methyl groups optimizing steric fit within the pocket [2] [3] [7]

Table 1: Chemical and Physical Properties of BQU57

PropertyValueDescription
Chemical FormulaC₁₆H₁₃F₃N₄OMolecular composition
Molecular Weight334.30 g/molBatch-specific variations possible due to hydration
CAS Number1637739-82-2Unique chemical identifier
AppearanceLight yellow to yellow solidPhysical state at room temperature
Solubility≥100 mg/mL in DMSO (299.13 mM)Poor aqueous solubility; requires organic solvents for reconstitution
SMILES NotationNC1=C(C#N)C(C(C(C)=NN2C)=C2O1)C3=CC=C(C(F)(F)F)C=C3Simplified molecular-input line-entry system representation

Synthesis and OptimizationBQU57 was developed through medicinal chemistry optimization of initial screening hits RBC6 and RBC8. The synthesis pathway involves:

  • Construction of the pyrazole ring through cyclocondensation reactions
  • Formation of the dihydropyran ring via intramolecular cyclization
  • Introduction of the trifluoromethylphenyl group at the C4 position
  • Installation of the exocyclic amino and cyano substituents at C5 and C6 positions

Systematic structure-activity relationship (SAR) studies revealed that the 4-(trifluoromethyl)phenyl group significantly enhanced binding affinity compared to other aromatic substituents. The methyl groups on the pyrazole nitrogen (N1) and the pyran ring (C3) optimized steric complementarity within the hydrophobic subpocket of the allosteric site. These strategic modifications yielded BQU57 with superior binding affinity and drug-like properties compared to its predecessors [1] [5].

Pharmacological Classification and Target Specificity

Mechanism of ActionBQU57 functions as a selective, reversible, stoichiometric (1:1) allosteric inhibitor that preferentially binds the GDP-bound conformation of RalA and RalB. Through binding to a site adjacent to the switch II region (residues 70-77), BQU57 locks Ral GTPases in their inactive state, preventing conformational changes required for GTP binding and subsequent effector interaction. This mechanism effectively traps Ral in its "off" state, inhibiting the formation of active Ral-GTP complexes essential for downstream signaling [5] [7].

Target Engagement and Selectivity ProfileBQU57 demonstrates remarkable selectivity for Ral GTPases over other Ras superfamily members:

  • Binding affinity (Kd) for RalB-GDP: 7.7 ± 0.6 μM (ITC) and 4.7 ± 1.5 μM (SPR)
  • >100-fold selectivity over H-Ras, K-Ras, and RhoA GTPases
  • No detectable binding to Ral-GTP conformations (confirmed by ¹⁵N-HSQC NMR)
  • Minimal cross-reactivity with unrelated kinase or phosphatase targets [1] [5] [7]

Table 2: Cellular Inhibitory Activity of BQU57

Cell LinePhenotypeIC₅₀/Effective ConcentrationBiological Effect
NCI-H2122 (lung cancer)Anchorage-independent growth2.0-2.2 μM90% reduction in colony formation in soft agar
NCI-H358 (lung cancer)Anchorage-independent growth1.3 μM85% reduction in colony formation
MDA-MB-231 (TNBC)Migration and invasion50 μMSignificant reduction in migration/invasion capacity
Rat nucleus pulposus cellsIL-1β-induced apoptosis5-10 μMReduced apoptosis, maintained ECM homeostasis

Functional Consequences of Target InhibitionBQU57 exerts profound inhibitory effects on Ral-dependent cellular processes through disruption of effector interactions:

  • Effector Complex Disruption: Blocks Ral binding to key effectors including RALBP1, SEC5, and EXO84, disrupting multiple downstream signaling nodes [2] [3]
  • Cytoskeletal Effects: Inhibits Ral-mediated cell spreading in murine embryonic fibroblasts by disrupting exocyst complex function [1]
  • Transcriptional Modulation: Downregulates NF-κB signaling, reducing expression of pro-inflammatory cytokines (IL-6, IL-8) and matrix metalloproteinases (MMP-3, MMP-13) [2] [3] [4]
  • Metabolic Reprogramming: Restores mitochondrial function and reduces oxidative stress in degenerative disease models [2] [4]
  • Apoptosis Regulation: Modulates Bcl-2/Bax balance, inhibiting caspase activation and preserving cellular viability in stressed microenvironments [2] [3]

The functional specificity of BQU57 was demonstrated through rigorous validation experiments. In Ral-dependent cancer cell lines (H2122, H358), BQU57 inhibited anchorage-independent growth at low micromolar concentrations, mirroring the effects of RalA/B siRNA knockdown. Conversely, Ral-independent cell lines (H460, Calu6) showed complete resistance, confirming on-target activity. Furthermore, BQU57 treatment selectively reduced GTP-bound active Ral (by >90% at 10 μM) without affecting active Ras or RhoA levels, establishing its precise pharmacological mechanism [1] [5] [7].

Properties

CAS Number

1637739-82-2

Product Name

BQU57

IUPAC Name

6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C16H13F3N4O

Molecular Weight

334.30 g/mol

InChI

InChI=1S/C16H13F3N4O/c1-8-12-13(9-3-5-10(6-4-9)16(17,18)19)11(7-20)14(21)24-15(12)23(2)22-8/h3-6,13H,21H2,1-2H3

InChI Key

IJCMHHSFXFMZAI-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C

Solubility

Soluble in DMSO, not in water

Synonyms

BQU57; BQU 57; BQU-57.

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.